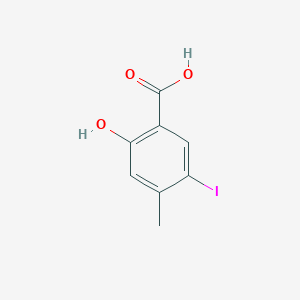

2-Hydroxy-5-iodo-4-methylbenzoic acid

Übersicht

Beschreibung

2-Hydroxy-5-iodo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-iodo-4-methylbenzoic acid can be represented by the InChI string:InChI=1S/C8H8O3/c1-5-2-3-6 (8 (10)11)7 (9)4-5/h2-4,9H,1H3, (H,10,11) . This indicates that the compound has 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms.

Wissenschaftliche Forschungsanwendungen

Application in Antibiotic Synthesis

2-Hydroxy-5-iodo-4-methylbenzoic acid is an important compound in the synthesis of calichemicin antibiotics. Calichemicins, known for their potent antibiotic properties, involve complex synthesis processes where substituted aromatic carboxylic acids like 2-Hydroxy-5-iodo-4-methylbenzoic acid play a crucial role. This compound is synthesized from readily available starting materials, demonstrating its practical utility in antibiotic production (Laak & Scharf, 1989).

Role in Biological Processes

In biological systems, compounds structurally related to 2-Hydroxy-5-iodo-4-methylbenzoic acid are involved in various metabolic processes. For instance, studies have shown that 4-Hydroxy-3-methylbenzoic acid, a structurally similar compound, plays a role in the bacterial metabolism of certain compounds, indicating the potential biological significance of these types of molecules (Chapman & Hopper, 1968).

Use in Medical Research

Research on derivatives of 4-hydroxybenzoic acid, a compound related to 2-Hydroxy-5-iodo-4-methylbenzoic acid, has contributed to the understanding of various medical conditions and treatments. For example, studies on 4-hydroxy-3,5-diiodobenzoic acid have provided insights into the metabolism and excretion patterns in various species, which is valuable for understanding drug metabolism and designing new pharmaceutical compounds (Wold, Smith, & Williams, 1973).

Radiochemical Applications

Compounds similar to 2-Hydroxy-5-iodo-4-methylbenzoic acid have been used in radiochemical studies for potential applications in medical imaging. For instance, methyl-4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, a related compound, has been studied for its biodistribution in mice, highlighting its potential use in designing radiopharmaceuticals (Patel et al., 1991).

Environmental and Health Studies

Research on compounds structurally related to 2-Hydroxy-5-iodo-4-methylbenzoic acid includes studies on the formation of iodinated disinfection byproducts during cooking with chlor(am)inated tap water and iodized table salt. Such studies are crucial for understanding the environmental and health impacts of common household practices (Pan, Zhang, & Li, 2016).

Synthesis of Value-Added Compounds

2-Hydroxy-5-iodo-4-methylbenzoic acid and its related compounds have applications in the synthesis of value-added bioproducts used in various industries such as food, cosmetics, pharmacy, and fungicides. The synthesis of these compounds often involves advanced biosynthetic and metabolic engineering techniques, highlighting the versatility of these chemical structures in various applications (Wang et al., 2018)

Safety and Hazards

Wirkmechanismus

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo free radical reactions, nucleophilic substitutions, and oxidations . The iodine atom in the compound might play a crucial role in these reactions.

Biochemical Pathways

It’s known that benzoic acids are the building blocks of most of the phenolic compounds in foods and are involved in the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

The safety data sheet suggests that the compound should be handled with care to avoid inhalation, skin contact, and ingestion .

Result of Action

The compound’s potential to undergo various chemical reactions suggests that it could have diverse effects depending on the specific biochemical context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-5-iodo-4-methylbenzoic acid. For instance, the safety data sheet advises avoiding dust formation and ensuring adequate ventilation when handling the compound .

Eigenschaften

IUPAC Name |

2-hydroxy-5-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZYHSBLJWZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460614 | |

| Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850146-83-7 | |

| Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

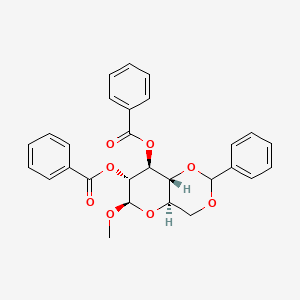

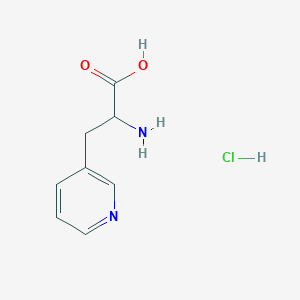

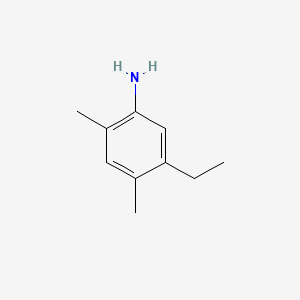

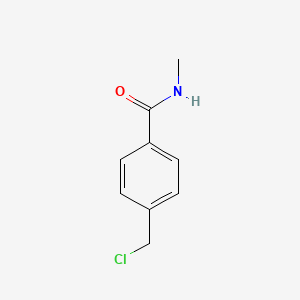

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde](/img/structure/B1600484.png)

![Benzaldehyde, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B1600489.png)

![9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1600498.png)